molecular formula C20H30N6Na2O12S2 B561165 disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate CAS No. 103239-24-3

disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate

Cat. No.: B561165
CAS No.: 103239-24-3
M. Wt: 656.6 g/mol
InChI Key: DRFILBXQKYDTFW-JIWRMXRASA-L
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Description

Oxiglutatione disodium is the oxidized disulfide form of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. It plays a crucial role in cellular redox reactions, detoxification processes, and maintaining the oxidative balance within cells .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Glutathione disodium salt oxidized form participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is frequently measured in vivo as an indicator of oxidative stress . It can be converted back to L-glutathione by various reducing systems .

Cellular Effects

The effects of Glutathione disodium salt oxidized form on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in the 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB)/glutathione reductase enzyme recycling method to determine plasma or tissue glutathione levels .

Molecular Mechanism

The molecular mechanism of action of Glutathione disodium salt oxidized form involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is frequently measured in vivo as an indicator of oxidative stress . It may be converted to L-glutathione by various reducing systems .

Temporal Effects in Laboratory Settings

The effects of Glutathione disodium salt oxidized form over time in laboratory settings are significant. It includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Glutathione disodium salt oxidized form vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Glutathione disodium salt oxidized form is involved in several metabolic pathways, interacting with various enzymes or cofactors. It could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Glutathione disodium salt oxidized form is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Glutathione disodium salt oxidized form and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxiglutatione disodium can be synthesized through the oxidation of reduced glutathione. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or diamide under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is maintained around neutral to slightly alkaline to prevent the degradation of the compound .

Industrial Production Methods

Industrial production of oxiglutatione disodium involves large-scale oxidation of reduced glutathione using similar oxidizing agents. The process is optimized for high yield and purity, often involving purification steps such as ion exchange chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxiglutatione disodium primarily undergoes redox reactions. It can be reduced back to its reduced form, glutathione, by the enzyme glutathione reductase. This reduction is crucial for its role in detoxification and protection against oxidative stress .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, diamide

    Reduction: Glutathione reductase, NADPH

Major Products

    Reduction: Reduced glutathione (GSH)

    Oxidation: Oxidized glutathione (GSSG)

Scientific Research Applications

Oxiglutatione disodium has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Glutathione (GSH): The reduced form of oxiglutatione disodium, essential for cellular redox balance.

    N-acetylcysteine: A precursor to glutathione, used as a supplement to boost glutathione levels.

    Alpha-lipoic acid: Another antioxidant that works synergistically with glutathione.

Uniqueness

Oxiglutatione disodium is unique in its ability to act as both an oxidizing and reducing agent, depending on the cellular environment. This dual functionality makes it a versatile compound in redox biology and a valuable tool in research and industrial applications .

Properties

Key on ui mechanism of action

NOV-002 stimulates the immune system in different ways and stop tumor cells from growing. Drugs used in chemotherapy, such as doxorubicin, cyclophosphamide, and docetaxel, work in different ways to stop the growth of tumor cells, either by killing the cells or by stopping them from dividing. Giving more than one drug (combination chemotherapy) may kill more tumor cells. Giving NOV-002 together with chemotherapy before surgery may make the tumor smaller and reduce the amount of normal tissue that needs to be removed.

CAS No.

103239-24-3

Molecular Formula

C20H30N6Na2O12S2

Molecular Weight

656.6 g/mol

IUPAC Name

disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxylatomethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydron

InChI

InChI=1S/C20H32N6O12S2.2Na/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38;;/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38);;/q;2*+1/p-2/t9-,10-,11-,12-;;/m0../s1

InChI Key

DRFILBXQKYDTFW-JIWRMXRASA-L

SMILES

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)[O-])N)C(=O)NCC(=O)[O-])C(C(=O)O)N.[Na+].[Na+]

Isomeric SMILES

[H+].[H+].C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)[O-])NC(=O)CC[C@@H](C(=O)[O-])N)C(=O)NCC(=O)[O-])[C@@H](C(=O)[O-])N.[Na+].[Na+]

Canonical SMILES

[H+].[H+].C(CC(=O)NC(CSSCC(C(=O)NCC(=O)[O-])NC(=O)CCC(C(=O)[O-])N)C(=O)NCC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+]

Appearance

Assay:≥98%A crystalline solid

Synonyms

GSSG

Origin of Product

United States

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